molecular formula C19H25ClN2O4 B2414866 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride CAS No. 1396881-74-5

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

Cat. No. B2414866
CAS RN: 1396881-74-5
M. Wt: 380.87
InChI Key: NLOWDCKKJDJZCO-UHFFFAOYSA-N
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Description

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H25ClN2O4 and its molecular weight is 380.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

This compound belongs to a class of novel derivatives synthesized for exploring pharmacological activities. A similar compound, part of a novel series synthesized from 2-acetylfuran, exhibited antidepressant and antianxiety activities in preclinical models. These activities were evaluated using behavioral despair and plus maze methods, highlighting its potential in neuropsychiatric disorder treatment (J. Kumar et al., 2017).

Corrosion Inhibition

A study on organic inhibitors for mild steel corrosion in acidic media identified derivatives with structures similar to the specified compound, showing significant inhibition efficiency. This underscores its potential application in corrosion protection, contributing to materials science by offering eco-friendly alternatives to conventional inhibitors (P. Singaravelu, N. Bhadusha, & V. Dharmalingam, 2022).

Antipsychotic Potential

Derivatives with biphenyl moiety linked to aryl piperazine, similar to the compound , have been evaluated for their antipsychotic activities. Some demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential use in treating psychotic disorders. This highlights the compound's relevance in developing new therapeutic agents for mental health conditions (S. Bhosale et al., 2014).

Reactivity and Degradation Studies

Computational studies on similar arylpiperazine-based drugs assessed biochemical properties and degradation pathways, offering insights into their environmental impact and biodegradability. Such studies are crucial for understanding the pharmacokinetics and environmental fate of new pharmaceutical compounds (Abdulmujeeb T. Onawole et al., 2017).

Electrochemical Synthesis

Research on electrochemical methods for synthesizing phenylpiperazine derivatives, related to the compound of interest, provides an eco-friendly approach to chemical synthesis. This method emphasizes the importance of green chemistry in reducing environmental impact and improving synthesis efficiency (D. Nematollahi & A. Amani, 2011).

properties

IUPAC Name

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.ClH/c1-24-16-6-4-15(5-7-16)13-19(23)21-10-8-20(9-11-21)14-17(22)18-3-2-12-25-18;/h2-7,12,17,22H,8-11,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOWDCKKJDJZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride

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